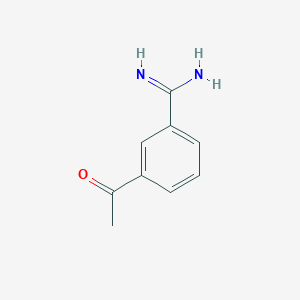
Benzenecarboximidamide, 3-acetyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenecarboximidamide, 3-acetyl- is an organic compound with the molecular formula C9H10N2O It is a derivative of benzenecarboximidamide, where an acetyl group is attached to the third position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenecarboximidamide, 3-acetyl- typically involves the acylation of benzenecarboximidamide. One common method is the Friedel-Crafts acylation, where benzenecarboximidamide reacts with an acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of benzenecarboximidamide, 3-acetyl- may involve similar synthetic routes but on a larger scale. The process would include steps to ensure the purity of the final product, such as recrystallization or chromatography. Additionally, industrial methods may employ continuous flow reactors to enhance the efficiency and yield of the synthesis.
化学反応の分析
Types of Reactions
Benzenecarboximidamide, 3-acetyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Reduction of the imidamide group can yield corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the acetyl group directs incoming electrophiles to the meta position relative to itself.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for benzylic oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the imidamide group.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Meta-substituted derivatives based on the electrophile used.
科学的研究の応用
Benzenecarboximidamide, 3-acetyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It may be used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of benzenecarboximidamide, 3-acetyl- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thus affecting cellular pH regulation . This inhibition can lead to antiproliferative effects in cancer cells by disrupting their metabolic processes.
類似化合物との比較
Benzenecarboximidamide, 3-acetyl- can be compared with other similar compounds such as:
Benzenesulfonamide derivatives: These compounds also inhibit carbonic anhydrase but may have different selectivity and potency.
List of Similar Compounds
- Benzenesulfonamide
- Benzamide
- Benzenecarboxamide
Benzenecarboximidamide, 3-acetyl- stands out due to its unique acetyl group, which influences its reactivity and biological activity.
特性
CAS番号 |
61625-21-6 |
|---|---|
分子式 |
C9H10N2O |
分子量 |
162.19 g/mol |
IUPAC名 |
3-acetylbenzenecarboximidamide |
InChI |
InChI=1S/C9H10N2O/c1-6(12)7-3-2-4-8(5-7)9(10)11/h2-5H,1H3,(H3,10,11) |
InChIキー |
QCJAIQCBNVEBKG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC=C1)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


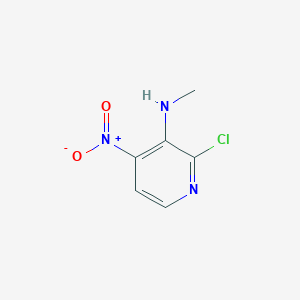
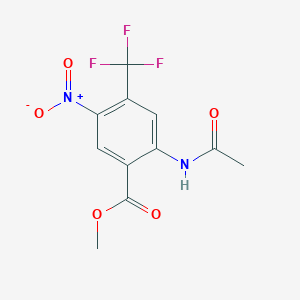
![Ethyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B13937291.png)
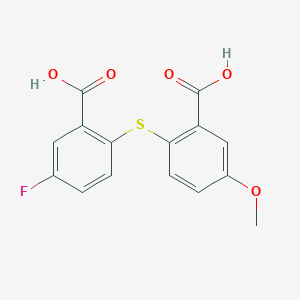
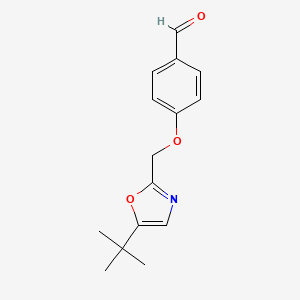
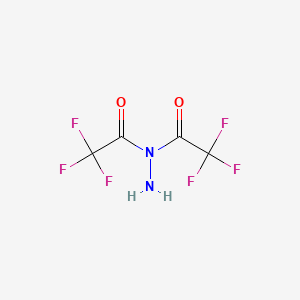

![3-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13937311.png)
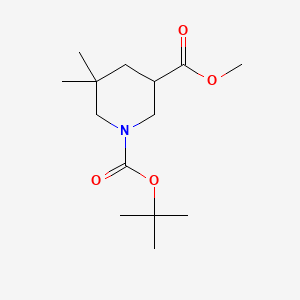
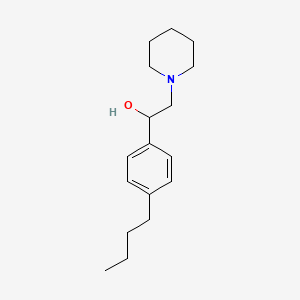
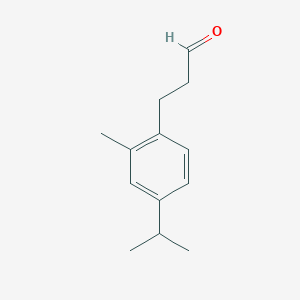
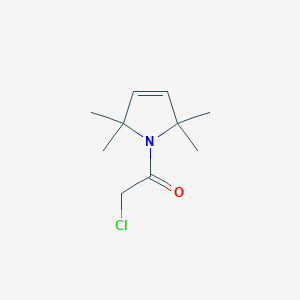
![7-isocyanatobenzo[a]anthracene](/img/structure/B13937345.png)

